molecular formula C12H14 B14887905 8-Methyl-1-methylene-1,2,3,4-tetrahydronaphthalene

8-Methyl-1-methylene-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14887905
M. Wt: 158.24 g/mol
InChI Key: GDZIYXOTFPATKR-UHFFFAOYSA-N
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Description

8-Methyl-1-methylene-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by a naphthalene ring system that is partially hydrogenated, with a methyl group and a methylene group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1-methylene-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the reaction of 1-Tetralone with Methyltriphenylphosphonium iodide under specific conditions . This reaction typically requires a strong base such as sodium hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of naphthalene derivatives. The process conditions, including temperature, pressure, and choice of catalyst, are optimized to achieve high yields and purity of the target compound .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1-methylene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to fully hydrogenated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Reagents such as sulfuric acid or aluminum chloride are used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce fully hydrogenated naphthalene derivatives .

Scientific Research Applications

8-Methyl-1-methylene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-1-methylene-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The compound may exert its effects through binding to receptors or enzymes, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylene-1,2,3,4-tetrahydronaphthalene
  • 4-Isopropyl-6-methyl-1-methylene-1,2,3,4-tetrahydronaphthalene
  • 1,2,3,4-Tetrahydronaphthalene

Uniqueness

8-Methyl-1-methylene-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both a methyl and a methylene group on the naphthalene ring. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

5-methyl-4-methylidene-2,3-dihydro-1H-naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h4,6,8H,1,3,5,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZIYXOTFPATKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C)CCCC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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